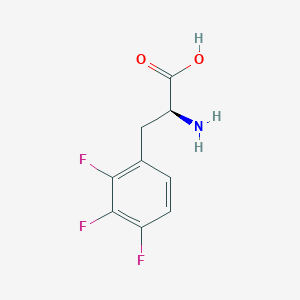
2,3,4-Trifluoro-L-Phenylalanine
Overview
Description
2,3,4-Trifluoro-L-Phenylalanine is a fluorinated amino acid that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring of the phenylalanine molecule, which imparts distinct physicochemical properties compared to its non-fluorinated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method starts with trifluoro-cinnamic acid, which is prepared by the condensation of trifluorobenzaldehyde and malonic acid. This intermediate is then converted to L-trifluoro-phenylalanine using an enzyme-catalyzed reaction, such as with phenylalanine ammonia-lyase (PAL) in an ammonia/carbon dioxide buffer .
Industrial Production Methods: Industrial production of fluorinated amino acids like this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinases, are particularly effective for introducing fluorine atoms into organic molecules under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-L-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while substitution reactions can produce amino or thiol derivatives of the original compound .
Scientific Research Applications
2,3,4-Trifluoro-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Fluorinated amino acids are explored for their potential as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-L-Phenylalanine exerts its effects is primarily through its incorporation into proteins and peptides. The presence of fluorine atoms can alter the electronic and steric properties of the molecule, affecting its interactions with biological targets. For instance, fluorination can enhance binding affinity to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)-L-Phenylalanine
- 2,3,5-Trifluoro-L-Phenylalanine
- 2,4,6-Trifluoro-L-Phenylalanine
Comparison: 2,3,4-Trifluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological molecules differently compared to other trifluorinated phenylalanines. For example, the electronic effects of fluorine atoms in the 2,3,4 positions can lead to different binding affinities and metabolic stability compared to fluorine atoms in the 2,4,6 positions .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZSVVTLDUTMM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441076 | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873429-58-4 | |
| Record name | 2,3,4-Trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
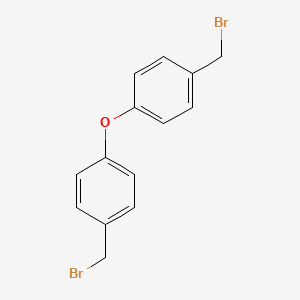
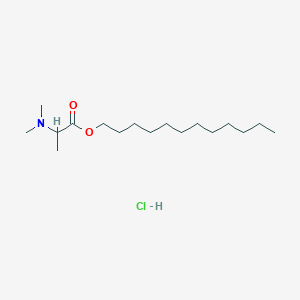

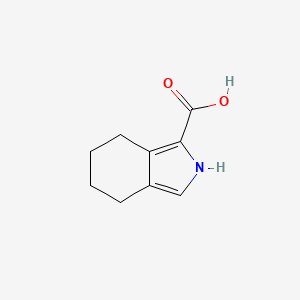
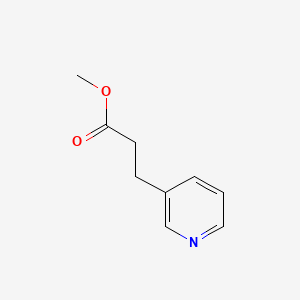
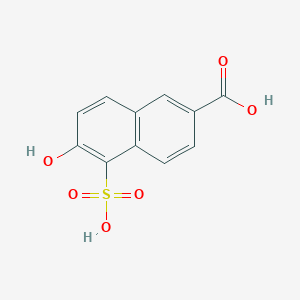
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

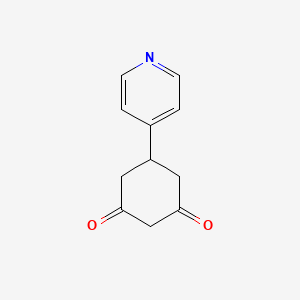
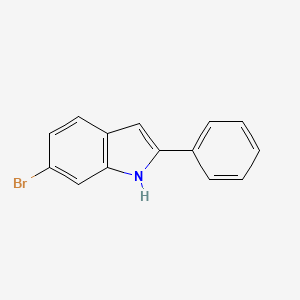
![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)
